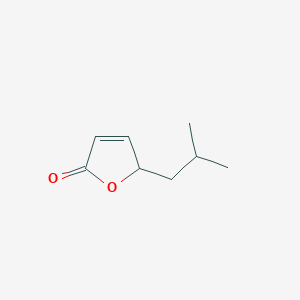![molecular formula C18H15N3O2S B14705382 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid CAS No. 19573-68-3](/img/structure/B14705382.png)
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid is a chemical compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with a methylsulfanyl group and a phenyl group, which is further connected to a benzoic acid moiety through an amino linkage. The unique structure of this compound makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the methylsulfanyl and phenyl groups. The final step involves the coupling of the pyrimidine derivative with benzoic acid through an amino linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid
- This compound derivatives
- Other pyrimidine-based compounds with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it particularly versatile and useful in various research and industrial applications .
Properties
CAS No. |
19573-68-3 |
|---|---|
Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(2-methylsulfanyl-6-phenylpyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N3O2S/c1-24-18-20-15(12-7-3-2-4-8-12)11-16(21-18)19-14-10-6-5-9-13(14)17(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21) |
InChI Key |
LEXVYBAYJJASKD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}benzoic acid](/img/structure/B14705315.png)





![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)




